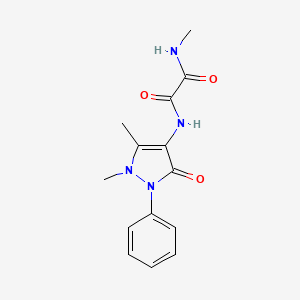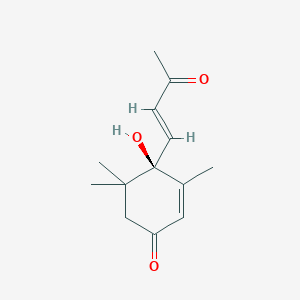
(6R)-dehydrovomifoliol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R)-dehydrovomifoliol is a dehydrovomifoliol that has R-configuration at the chiral centre. It is an enantiomer of a (6S)-dehydrovomifoliol.
Applications De Recherche Scientifique
Application in Glioma Cell Research
The research study by Iser et al. (2015) focused on the modulation of genes in glioma progression by mesenchymal stem cells (MSCs). It highlighted the use of MSC-conditioned medium for treating tumor cells and emphasized the importance of validating reference genes for accurate gene expression analysis in C6 glioma cells. Although this study did not directly involve (6R)-dehydrovomifoliol, it provides insights into gene modulation in glioma cells, which could be relevant for studies investigating the effects of various compounds, including (6R)-dehydrovomifoliol, on glioma cells (Iser et al., 2015).
Application in DHFR Inhibitors Research
Agnieszka Wróbel and D. Drozdowska (2019) discussed the importance of dihydrofolate reductase (DHFR) in designing new anticancer drugs. They summarized studies on the design, synthesis, and structure-activity relationship of DHFR inhibitors, highlighting various methods and potential applications as anticancer agents. This comprehensive review provides a foundation for understanding the interaction and potential of (6R)-dehydrovomifoliol with DHFR-related pathways (Wróbel & Drozdowska, 2019).
Application in Glioma Classification and Biology
Karsy et al. (2017) discussed the role of several key players in glioma classification and biology, including isocitrate dehydrogenase 1 and 2 (IDH1/2), pointing toward individualized treatments for distinct molecular subtypes. Understanding the biology and classification of gliomas is essential when studying the impact of specific compounds like (6R)-dehydrovomifoliol on glioma treatment and progression (Karsy et al., 2017).
Application in Surface Chemistry of Amorphous Silica
The work of L. T. Zhuravlev (2000) focused on the surface chemistry of amorphous silica, discussing the importance of hydroxylation and the interaction of silica surfaces with various compounds. Though not directly related to (6R)-dehydrovomifoliol, this paper provides valuable insights into surface interactions, which could be beneficial for understanding the surface chemistry of different compounds, including (6R)-dehydrovomifoliol (Zhuravlev, 2000).
Propriétés
Nom du produit |
(6R)-dehydrovomifoliol |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
(4R)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+/t13-/m0/s1 |
Clé InChI |
JJRYPZMXNLLZFH-GFUIURDCSA-N |
SMILES isomérique |
CC1=CC(=O)CC([C@@]1(/C=C/C(=O)C)O)(C)C |
SMILES |
CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C |
SMILES canonique |
CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



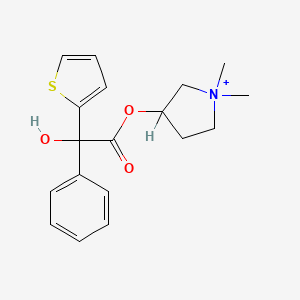


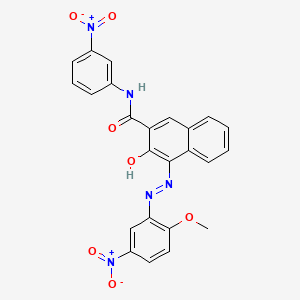

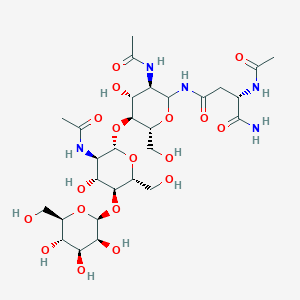


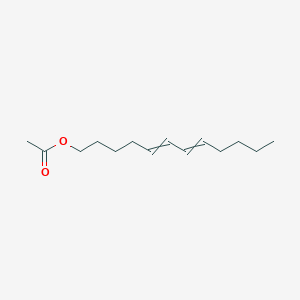
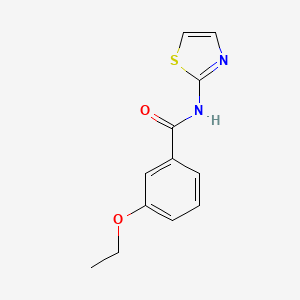
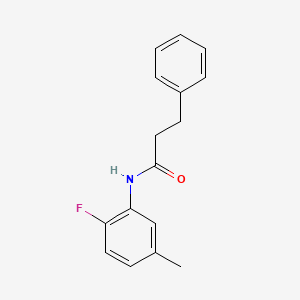
![N,N-dimethyl-2-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]ethanamine](/img/structure/B1211011.png)
